Home > Products > Screening Compounds P1679 > (20S)-Protopanaxadiol metabolite M1-2
(20S)-Protopanaxadiol metabolite M1-2 - 141979-08-0

(20S)-Protopanaxadiol metabolite M1-2

Catalog Number: EVT-15329480
CAS Number: 141979-08-0
Molecular Formula: C30H52O4
Molecular Weight: 476.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(20S)-Protopanaxadiol metabolite M1-2 is a natural product found in Ibicella lutea and Notholaena greggii with data available.
Overview

(20S)-Protopanaxadiol metabolite M1-2 is a significant compound derived from ginsenosides, which are saponins predominantly found in ginseng. This metabolite is part of the protopanaxadiol class, known for its diverse pharmacological activities. The primary source of (20S)-protopanaxadiol metabolite M1-2 is the hydrolysis of ginsenosides present in Panax species, particularly Panax ginseng and Panax quinquefolium.

Source and Classification

(20S)-Protopanaxadiol metabolite M1-2 is classified within the triterpenoid saponins, specifically under the protopanaxadiol group. This classification is based on its structural characteristics, which include a dammarane-type skeleton. The primary ginsenosides that yield (20S)-protopanaxadiol upon hydrolysis include Rb1, Rb2, and Rc. The compound has been identified with the CAS number 141979-08-0 and a molecular formula of C30H52O4, indicating its complex structure that contributes to its biological activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of (20S)-protopanaxadiol metabolite M1-2 typically involves the hydrolysis of ginsenosides through oxidative alkaline degradation. For instance, a common method includes treating ginsenosides extracted from Panax species with alkaline conditions, leading to the formation of (20S)-protopanaxadiol.

The following steps outline a typical synthetic route:

  1. Extraction: Ginsenosides are extracted from plant material.
  2. Hydrolysis: The extracted ginsenosides undergo hydrolysis under alkaline conditions to yield (20S)-protopanaxadiol.
  3. Purification: The resulting product is purified using column chromatography.

In specific studies, the use of liquid chromatography coupled with mass spectrometry has been employed to analyze the metabolites formed during this process, confirming the identity and structure of (20S)-protopanaxadiol metabolite M1-2 through retention time and mass spectral data .

Molecular Structure Analysis

Structure and Data

The molecular structure of (20S)-protopanaxadiol metabolite M1-2 features a dammarane skeleton with hydroxyl groups at specific positions. The detailed molecular formula is C30H52O4, with a molecular weight of 476.7 g/mol. The structural analysis indicates several functional groups including hydroxyl (-OH) groups that are crucial for its biological activity.

Structural Characteristics

  • Molecular Formula: C30H52O4
  • Molecular Weight: 476.7 g/mol
  • Key Functional Groups: Hydroxyl groups contributing to polarity and solubility.
Chemical Reactions Analysis

Reactions and Technical Details

(20S)-Protopanaxadiol metabolite M1-2 participates in various chemical reactions primarily involving hydroxylation and isomerization. Studies have shown that upon administration in biological systems, it can undergo extensive metabolism leading to several hydroxylated metabolites.

Key reactions include:

  • Hydroxylation: Addition of hydroxyl groups to the carbon framework.
  • Isomerization: Structural rearrangement leading to different stereoisomers.

These reactions enhance the compound's polarity, influencing its pharmacokinetics and bioavailability .

Mechanism of Action

Process and Data

The mechanism of action for (20S)-protopanaxadiol metabolite M1-2 involves its interaction with various biological targets, notably hormone receptors such as estrogen receptors. Research indicates that this metabolite can bind to human estrogen receptor alpha, modulating estrogenic activities which contribute to its pharmacological effects .

The metabolic pathways include:

  1. Binding to Estrogen Receptors: Enhances estrogenic activity.
  2. Cellular Uptake: Facilitated by its polar nature due to hydroxyl groups.

Data suggest that (20S)-protopanaxadiol exhibits significant bioactivity in vitro and in vivo, impacting cellular proliferation and apoptosis in cancer cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of (20S)-protopanaxadiol metabolite M1-2 are summarized as follows:

PropertyValue
Molecular FormulaC30H52O4
Molecular Weight476.7 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
Applications

Scientific Uses

(20S)-Protopanaxadiol metabolite M1-2 has garnered attention for its potential therapeutic applications:

  • Antitumor Activity: Demonstrated cytotoxic effects against various cancer cell lines.
  • Hormonal Modulation: Acts as a phytoestrogen influencing hormonal pathways.
  • Pharmacological Research: Used as a model compound for studying the metabolism of ginsenosides and their derivatives.
Introduction to Ginsenoside Metabolism and Relevance of (20S)-Protopanaxadiol Derivatives

Ginsenosides, the principal bioactive constituents of Panax ginseng, exist as glycosylated triterpenoid saponins with limited bioavailability due to their polar sugar moieties. The pharmacological efficacy of ginseng is intrinsically linked to the extensive biotransformation of these native compounds into bioactive aglycones and derivatives within the human body. Among these, metabolites derived from the (20S)-protopanaxadiol (PPD) aglycone constitute a critically important group due to their enhanced bioavailability and diverse therapeutic potentials. The (20S)-protopanaxadiol metabolite designated M1-2 (also identified as (20S,24S)-epoxydammarane-3,12,23,25-tetrol or closely related hydroxylated epoxides) represents a key terminal metabolite within this spectrum, emerging as a significant focus due to its unique structural features and biological activities [3] [8]. Understanding its formation and functional role provides crucial insights into ginseng's mechanism of action.

Role of Intestinal and Hepatic Biotransformation in Ginsenoside Bioactivity

The bioactivation of PPD-type ginsenosides (e.g., Rb1, Rb2, Rc, Rd) is a sequential process involving distinct yet interconnected phases primarily mediated by the gut microbiota and hepatic enzymes. This biotransformation cascade is essential for converting high-molecular-weight, poorly absorbed ginsenosides into bioactive PPD derivatives like M1-2.

  • Intestinal Biotransformation (Deglycosylation): Upon oral ingestion, gastric acid stability allows PPD-type ginsenosides to reach the intestine largely intact. Here, colonic microbiota play a pivotal role. Diverse bacterial species, particularly those expressing specialized glycosidases (e.g., β-glucosidases, α-L-arabinofuranosidases, α-L-arabinopyranosidases), catalyze the stepwise removal of sugar units attached at the C-3 and C-20 positions of the PPD aglycone. For instance:
  • Ginsenoside Rb1 undergoes sequential hydrolysis (Rb1 → Rd → F2 → Compound K → PPD) primarily via microbial β-glucosidases targeting the outer and inner glucose units [4] [5] [8].
  • Ginsenoside Rc is specifically hydrolyzed at its C-20 arabinofuranoside moiety by enzymes like α-L-arabinofuranosidase (e.g., AbfA, Abf22-3) to yield ginsenoside Rd [5] [8].
  • Ginsenoside Rb2 is transformed to Rd via α-L-arabinopyranosidases (e.g., AbpBs) cleaving its C-20 arabinopyranoside [5] [8].This microbial processing is the primary mechanism generating the less glycosylated or aglycone forms (like PPD itself) capable of efficient intestinal absorption. Lactic acid bacteria (LAB) commonly used in food fermentation also demonstrate significant ginsenoside-transforming capabilities, influencing the metabolite profile [4] [7].

  • Hepatic Biotransformation (Functionalization): Absorbed PPD and its partially deglycosylated intermediates (like Compound K or Rd) undergo extensive further modification primarily in the liver. Human liver microsomes (HLMs) and hepatocytes catalyze Phase I functionalization reactions, predominantly oxidations, on the lipophilic PPD core:

  • Core Metabolic Pathway: The major identified pathway involves oxidation of the terminal double bond between C-24 and C-25. This proceeds via epoxidation to form 24,25-epoxide intermediates, followed by hydrolysis and rearrangement. This yields vicinal diols and, significantly, leads to the formation of 20,24-oxides – a structural hallmark of many major circulating human PPD metabolites, including M1-2 [1] [3].
  • Metabolite Diversity: Beyond epoxidation, hepatic enzymes catalyze hydroxylations at various positions on the dammarane skeleton (e.g., C-23, C-25) and dehydrogenation reactions. For example, incubation of PPD with HLMs generates metabolites with m/z 477.3718 (corresponding to monohydroxylated PPD) and m/z 493.3667 (dihydroxylated PPD) [1].
  • Phase II Conjugation: While Phase I oxidation dominates the observed metabolite profile in plasma and urine, glucuronidation (Phase II) also occurs, although these conjugated forms appear less prominent for PPD-derived compounds like M1-2 compared to the oxidative metabolites in human studies [3]. Table 1 summarizes the key biotransformation steps and sites.

Table 1: Key Biotransformation Sites and Actions on PPD-type Ginsenosides Leading to M1-2

Biotransformation SitePrimary ActorsKey ActionsSignificant Outputs
Intestine (Lumen)Gut MicrobiotaSequential hydrolysis of sugar moieties (glucose, arabinose) at C-3 and C-20.Rd, Compound K (CK), (20S)-Protopanaxadiol (PPD aglycone)
Intestinal Wall / Portal CirculationAbsorbed MetabolitesPassive/active transport of deglycosylated metabolites (less polar).PPD, Rd, CK entering liver.
Liver (Hepatocytes)Cytochrome P450 enzymes (CYPs), Epoxide HydrolasesOxidation (esp. C-24/25 epoxidation), Hydroxylation (e.g., C-23, C-25), Rearrangement to 20,24-oxides.M1-2 [(20S,24S)-epoxydammarane-3,12,23,25-tetrol], other hydroxylated epoxides and diols (e.g., m/z 477, 493).
Systemic CirculationBlood, TissuesFurther distribution, possible minor modifications.Circulating bioactive metabolites (e.g., M1-2).
  • Bioavailability Implications: The extensive intestinal and hepatic metabolism explains the notoriously low systemic levels of intact prototype ginsenosides (like Rb1) and even their initial deglycosylated products (like Rd or Compound K) after oral administration. While PPD itself shows low oral bioavailability (e.g., ~31% in rats, ~9.6% in dogs), its oxidative metabolites, including M1-2, become the predominant circulating species detected in human plasma and urine, acting as the true mediators of systemic effects [1] [3] [8]. Ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS/MS) analyses of human samples following PPD or PPD-ginsenoside administration consistently identify these oxidized 20,24-oxide forms as major components [3].

Structural and Functional Significance of M1-2 Within the Protopanaxadiol Metabolite Spectrum

Metabolite M1-2 occupies a distinct position within the PPD metabolite hierarchy due to its specific chemical structure and resultant biological properties, setting it apart from its precursors and other derivatives.

  • Defining Structural Characteristics: M1-2 has been isolated and structurally characterized, notably from rat feces (used as a source for identifying human metabolites) and detected in human plasma and urine. Key structural features confirmed by techniques like NMR (500 MHz with CryoProbes) and high-resolution mass spectrometry include:
  • Retained Dammarane Skeleton: The characteristic four-ring core structure of protopanaxadiol.
  • 20,24-Epoxy Bridge: Formation of an epoxy group bridging C-20 and C-24, resulting from the rearrangement of the initial 24,25-epoxide – a signature transformation observed in human PPD metabolism [1] [3].
  • Multiple Hydroxylations: Presence of hydroxyl groups at C-3, C-12, C-23, and C-25. The hydroxylation at C-23 is a particularly significant modification occurring during hepatic functionalization. The specific stereochemistry at C-24 in the epoxide is often assigned as S based on comparison with synthesized standards and NMR data, leading to the designation (20S,24S)-epoxydammarane-3,12,23,25-tetrol [3].
  • Loss of Glucose at C-3: Unlike its direct precursor ginsenoside Rd (which has glucose residues at C-3 and C-20), M1-2 represents a fully deglycosylated structure that has undergone significant oxidative modification. It lacks the sugar moieties present in earlier-stage metabolites like Rd or Compound K. Table 2 compares M1-2 to key related PPD compounds.

Properties

CAS Number

141979-08-0

Product Name

(20S)-Protopanaxadiol metabolite M1-2

IUPAC Name

(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol

Molecular Formula

C30H52O4

Molecular Weight

476.7 g/mol

InChI

InChI=1S/C30H52O4/c1-25(2)20-10-15-28(6)21(27(20,5)13-11-22(25)32)17-19(31)24-18(9-14-29(24,28)7)30(8)16-12-23(34-30)26(3,4)33/h18-24,31-33H,9-17H2,1-8H3/t18-,19+,20-,21+,22-,23-,24-,27-,28+,29+,30-/m0/s1

InChI Key

DOAJFZJEGHSYOI-BVGXOPESSA-N

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)C

Isomeric SMILES

C[C@]1(CC[C@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.